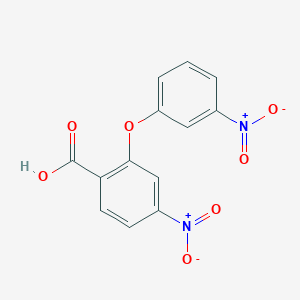![molecular formula C16H17N3O2S3 B2730863 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097897-66-8](/img/structure/B2730863.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene is an organic compound that is often used in laboratory chemicals . It is a colorless solid, although commercial samples are often greenish .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene can be polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Chemical Reactions Analysis
The compound is typically prepared by cross-coupling starting from 2-halothiophenes .Physical and Chemical Properties Analysis
Physical properties include color, density, hardness, and others . The compound is a colorless solid, although commercial samples are often greenish .Applications De Recherche Scientifique
Synthesis and Electrochemical Properties
Researchers have explored the synthesis of compounds containing bithiophene and thiadiazole units, demonstrating their significant electrochemical and spectroscopic properties. A study by Kostyuchenko et al. (2019) synthesized bis([2,2'-bithiophen]-5-yl)-substituted oligothiadiazoles, revealing that these compounds exhibit tunable redox properties with electron affinities and ionization potentials suitable for n-type organic semiconductors. Their emission spectra could be adjusted across a broad range, making them interesting for applications in organic electronics (Kostyuchenko et al., 2019).
Anticancer Potential
Another study focused on the anticancer evaluation of N-substituted benzamide derivatives containing the thiadiazole scaffold. These compounds were synthesized and tested against various human cancer cell lines, showing promising anticancer activities. The study emphasizes the potential of thiadiazole and benzamide-containing compounds as anticancer agents, highlighting their synthesis and biological evaluation (Tiwari et al., 2017).
Antimicrobial Agents
Compounds with the thiadiazole core have also been evaluated for their antimicrobial potential. A study synthesized formazans from a Mannich base of a thiadiazole derivative, showing moderate antimicrobial activity against various bacterial and fungal strains. This research contributes to the understanding of thiadiazole derivatives as potential antimicrobial agents (Sah et al., 2014).
Photovoltaic Applications
The incorporation of thiadiazole and bithiophene units into conjugated polymers has been investigated for photovoltaic applications. Zhu et al. (2007) designed and synthesized conjugated polymers with alternating electron-donating and electron-accepting units, demonstrating how these materials can serve as effective light-harvesting materials in organic photovoltaic devices. Their work shows the potential of such polymers to achieve high short-circuit current and open-circuit voltage in solar cells (Zhu et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S3/c1-2-4-10-15(24-19-18-10)16(21)17-9-11(20)12-6-7-14(23-12)13-5-3-8-22-13/h3,5-8,11,20H,2,4,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSBMUXGBDPMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)
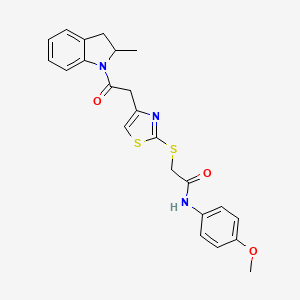
![(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730783.png)
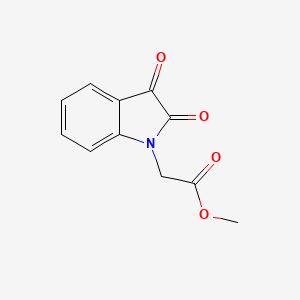
![(E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2730791.png)
![5-Bromooxazolo[4,5-b]pyridine](/img/structure/B2730792.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2730793.png)
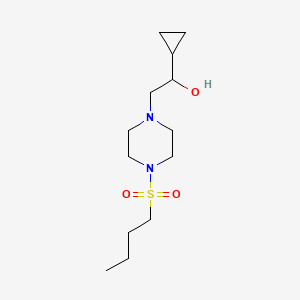

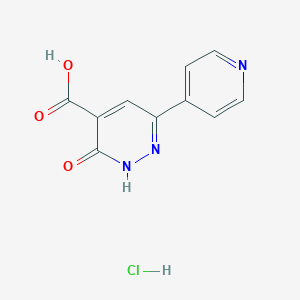

![6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2730800.png)
![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride](/img/structure/B2730801.png)
